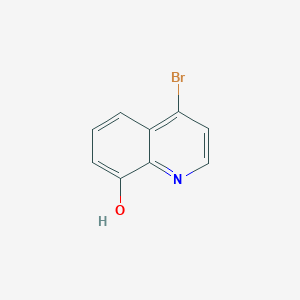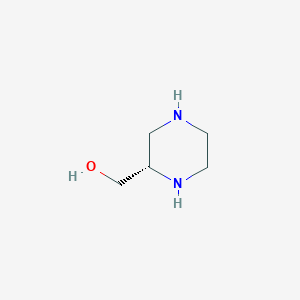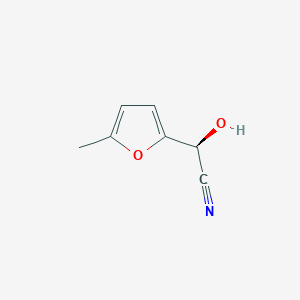
4-Bromoquinolin-8-ol
Vue d'ensemble
Description
4-Bromoquinolin-8-ol, also known as 8-Bromo-4-quinolinol or 4-Bromo-8-hydroxyquinoline, is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of quinolin-4-ol with phosphorus tribromide in dry DMF . This reaction is carried out under a nitrogen atmosphere . There are also various synthesis protocols for the construction of quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These protocols can be modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the bromo group is attached to position 4 and the hydroxyl group is attached to position 8 .
Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various methods such as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to produce greener and more sustainable chemical processes .
Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
4-Bromoquinolin-8-ol is used as an intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for compounds like GSK2126458 (Wang et al., 2015).
Development of Antibacterial Agents
A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, exhibiting notable in vitro antimicrobial activities. This demonstrates its potential in developing new antibacterial agents (Krishna, 2018).
Synthesis of Quinoline Derivatives
This compound derivatives have been synthesized and studied for their potential antibacterial activities against resistant strains like ESBL producing Escherichia coli and MRSA (Arshad et al., 2022). This highlights its application in developing new therapeutic agents.
Organometallic Chemistry
In organometallic chemistry, this compound is used to create metal complexes, as seen in the synthesis and coordination behavior of new (8-quinolyl)cyclopentadienyl metal complexes (Enders et al., 2001).
Photolabile Protecting Groups
This compound, specifically the derivative 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids, showing great potential for use in biological applications (Fedoryak & Dore, 2002).
Synthesis and Characterization of Metal Complexes
The compound also plays a role in the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline, which have shown in vitro antimicrobial activity (Patel & Patel, 2017).
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 4-Bromoquinolin-8-ol, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on developing more sustainable synthesis methods and exploring the biological activities of these compounds .
Propriétés
IUPAC Name |
4-bromoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUFEUMIIGYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327644 | |
| Record name | 4-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139399-63-6 | |
| Record name | 4-Bromo-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-8-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)











![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
